molecular formula C20H17ClN4O3S B6559280 4-chloro-N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921791-91-5

4-chloro-N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No. B6559280
CAS RN: 921791-91-5
M. Wt: 428.9 g/mol
InChI Key: VBSXZBFWHCNJDK-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, more commonly known as CAMP, is a compound of interest to scientists due to its wide range of applications in scientific research. CAMP is a derivative of benzamide, a type of organic compound, and is composed of a benzene ring with an amide group attached to its side chain. CAMP has been used in a variety of scientific studies, ranging from those involving organic synthesis to those dealing with the biochemical and physiological effects of the compound.

Mechanism of Action

The mechanism of action of CAMP is not fully understood. However, it is believed that CAMP acts as a chelating agent, binding to metal ions and forming complexes that can be used in various reactions or to analyze certain compounds. Additionally, CAMP is believed to act as an enzyme inhibitor, preventing the action of certain enzymes and thus affecting the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
CAMP has been studied for its biochemical and physiological effects. It has been found to have a variety of effects, including the inhibition of certain enzymes and the chelation of certain metal ions. Additionally, CAMP has been found to have anti-inflammatory and anti-bacterial properties, as well as the ability to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

CAMP has several advantages when used in lab experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions and analyses. Additionally, CAMP is relatively stable and non-toxic, making it safe to use in laboratory settings. However, CAMP does have certain limitations. It is not as effective as some other compounds in certain reactions, and it can be difficult to isolate and purify in some cases.

Future Directions

CAMP has a wide range of potential future applications. It could be used to develop more efficient catalysts for organic synthesis, as well as to develop more effective enzyme inhibitors for use in the study of biochemical and physiological processes. Additionally, CAMP could be used to develop more effective chelating agents, as well as to analyze more complex compounds. Finally, CAMP could be used to develop new drugs and therapies that target specific biochemical and physiological processes.

Synthesis Methods

CAMP is synthesized using a process known as the Knoevenagel-Doebner reaction. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. In the case of CAMP, the aldehyde is 4-chlorobenzaldehyde, the amine is 4-acetamidophenylcarbamoylmethylthiazole, and the acid catalyst is acetic acid. The reaction is carried out at a temperature of 80-100°C for approximately 2 hours. After the reaction is complete, the product is isolated and purified using column chromatography.

Scientific Research Applications

CAMP has been used extensively in scientific research. It has been used in organic synthesis, as a catalyst in various reactions, and as a reagent in the analysis of certain compounds. Additionally, CAMP has been used in the study of the biochemical and physiological effects of certain compounds, as well as in the study of the mechanism of action of certain drugs.

properties

IUPAC Name

N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-12(26)22-15-6-8-16(9-7-15)23-18(27)10-17-11-29-20(24-17)25-19(28)13-2-4-14(21)5-3-13/h2-9,11H,10H2,1H3,(H,22,26)(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSXZBFWHCNJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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